molecular formula C18H19N5S B3879864 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B3879864
M. Wt: 337.4 g/mol
InChI Key: KXTAYXQSKSJNEV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dimethylamino group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylphenylhydrazine, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole derivatives.

Scientific Research Applications

4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is being conducted on its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with cellular membranes, leading to changes in membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-BENZYLOXY-BENZYLIDENE)-AMINO)-BENZAMIDE
  • 4-((4-DIETHYLAMINO-BENZYLIDENE)-AMINO)-BENZAMIDE
  • 4-((4-CYANO-BENZYLIDENE)-AMINO)-BENZAMIDE
  • 4-((4-NITRO-BENZYLIDENE)-AMINO)-BENZAMIDE

Uniqueness

Compared to similar compounds, 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of the triazole ring and the dimethylamino group. These structural features contribute to its distinct chemical properties and potential applications. The compound’s ability to undergo various chemical reactions and its potential use in multiple scientific fields further highlight its uniqueness.

Properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-13-4-8-15(9-5-13)17-20-21-18(24)23(17)19-12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTAYXQSKSJNEV-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
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4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
Reactant of Route 3
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
Reactant of Route 4
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 5
Reactant of Route 5
4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

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